

Analytical Application Note: Quantification and Purity Profiling of 3-Chloro-2-methylbenzotrile

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Compound of Interest

Compound Name: 3-Chloro-2-methylbenzotrile

CAS No.: 54454-12-5

Cat. No.: B1583584

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Executive Summary

3-Chloro-2-methylbenzotrile (CMBN) is a critical intermediate in the synthesis of pharmaceuticals (e.g., fluoroquinolones) and agrochemicals. Its quality control is pivotal, as regioisomeric impurities and unreacted precursors can propagate through synthetic steps, leading to genotoxic impurities or failed batch specifications.

This guide provides two orthogonal validated methods for the quantification of CMBN:

- High-Performance Liquid Chromatography (HPLC-UV): The primary method for assay potency and non-volatile impurity profiling.
- Gas Chromatography (GC-FID/MS): The secondary method specifically designed for the resolution of structural isomers and volatile organic impurities.

Physicochemical Profile & Analytical Strategy

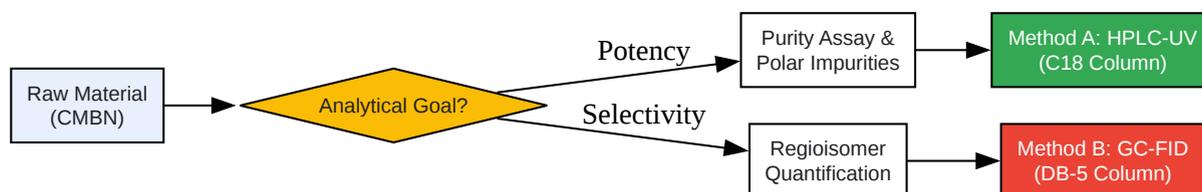
Understanding the molecule is the first step in method design.

Property	Value	Analytical Implication
CAS Number	54454-12-5	Unique identifier for procurement/safety.
Molecular Formula	C ₈ H ₆ CIN	MW: 151.59 g/mol .[1]
Physical State	Solid/Liquid (MP 34-36°C)	Low melting point requires careful handling; avoid heating during sample prep to prevent sublimation/evaporation.
Boiling Point	122°C @ 22 mmHg	Volatile enough for GC analysis.
LogP	~2.6	Moderately lipophilic; ideal for Reverse Phase C18 columns.
UV Absorption	λ_{max} ~225-235 nm	Nitrile and benzene ring conjugation provides strong UV signal.

Strategic Method Selection

The low melting point and isomeric nature of impurities (e.g., 2-chloro-6-methylbenzotrile) necessitate a dual-method approach.

- Use HPLC for the "Assay" (purity % w/w) to avoid thermal degradation or discrimination.
- Use GC to separate positional isomers which often co-elute on C18 HPLC columns due to identical hydrophobicity.



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Figure 1: Decision tree for selecting the appropriate analytical technique based on data requirements.

Method A: HPLC-UV Protocol (Primary Assay)

This method utilizes a reverse-phase gradient to separate CMBN from its likely synthetic precursors (3-chloro-2-methylaniline) and hydrolysis products (3-chloro-2-methylbenzoic acid).

Chromatographic Conditions

Parameter	Specification	Rationale
Instrument	HPLC with PDA/UV Detector	PDA recommended for peak purity confirmation.
Column	Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 μm)	High surface area C18 provides robust retention for aromatics.
Mobile Phase A	0.1% Phosphoric Acid (H ₃ PO ₄) in Water	Acidic pH (~2.5) suppresses ionization of acidic impurities, sharpening peaks.
Mobile Phase B	Acetonitrile (HPLC Grade)	Strong eluent for lipophilic aromatics.
Flow Rate	1.0 mL/min	Standard backpressure balance.
Column Temp	30°C	Maintains reproducible retention times.
Detection	230 nm (Reference: 360 nm)	Optimal sensitivity for the benzonitrile chromophore.
Injection Vol	5 μL	Prevents column overload.

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	30	Initial Hold
10.0	80	Linear Ramp (Elute CMBN)
12.0	95	Wash (Remove dimers/oligomers)
12.1	30	Re-equilibration
15.0	30	End of Run

Standard Preparation

- Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of CMBN Reference Standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile.[2]
- Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Mobile Phase (50:50 Water:ACN) to match initial gradient strength.

Method B: GC-FID Protocol (Isomer Resolution)

Gas chromatography is superior for separating positional isomers (e.g., 2-chloro-6-methylbenzotrile) which have distinct boiling points and polarities in the gas phase.

Instrument Conditions

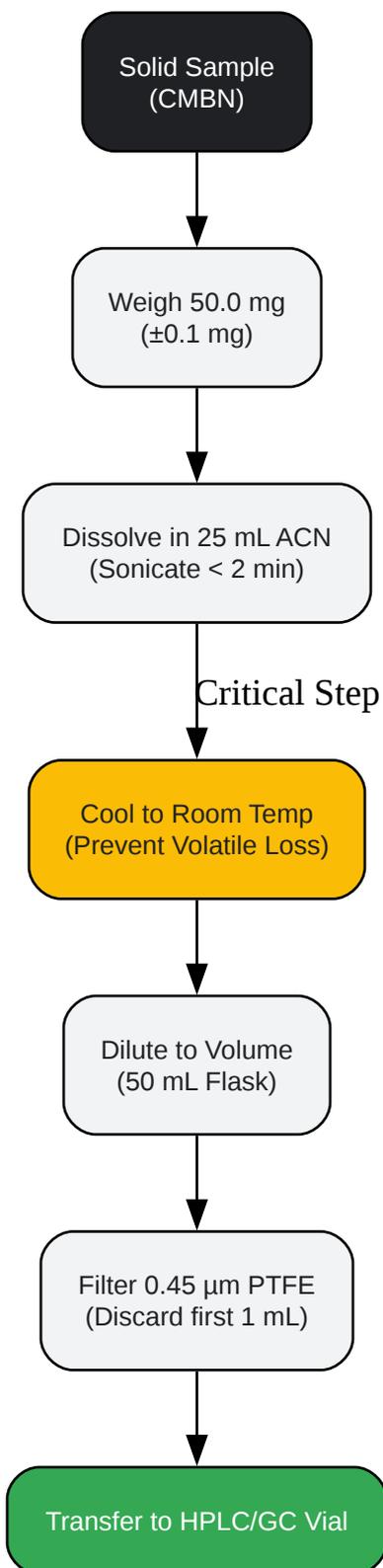
Parameter	Specification
System	GC with Flame Ionization Detector (FID)
Column	DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 μm)
Carrier Gas	Helium @ 1.5 mL/min (Constant Flow)
Inlet	Split Mode (20:1), 250°C
Detector	FID @ 300°C; H ₂ 30 mL/min, Air 400 mL/min

Temperature Program

- Initial: 60°C (Hold 1 min) - Focuses volatiles.
- Ramp 1: 15°C/min to 200°C - Separates isomers.
- Ramp 2: 30°C/min to 280°C (Hold 3 min) - Elutes heavies.

Sample Preparation Workflow

Correct sample preparation is critical to avoid volatile loss of the analyte.



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Figure 2: Sample preparation workflow emphasizing temperature control to minimize volatility errors.

Method Validation Parameters

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Criteria (HPLC)

- Tailing Factor: NMT 1.5 (Ensures no secondary interactions).
- Theoretical Plates: NLT 5000 (Ensures column efficiency).
- RSD of Areas: NMT 0.5% for 5 replicate injections.
- Resolution: > 2.0 between CMBN and nearest impurity (e.g., 3-chloro-2-methylaniline).

Linearity & Range

- Range: 50% to 150% of target concentration (0.05 to 0.15 mg/mL).
- Acceptance: Correlation coefficient (R^2) \geq 0.999.

Accuracy (Recovery)

Spike placebo matrix with CMBN at 80%, 100%, and 120% levels.

- Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting & Impurity Analysis

Issue	Probable Cause	Corrective Action
Split Peaks (HPLC)	Solvent mismatch	Dissolve sample in Mobile Phase (50:50) instead of 100% ACN.
Drifting RT (HPLC)	pH fluctuation	Ensure buffer is prepared fresh and pH adjusted to 2.5 ± 0.1 .
Ghost Peaks (GC)	Inlet contamination	Replace liner and septum; bake out column at 300°C for 30 mins.
Co-eluting Isomers	Insufficient resolution	Switch GC column to a more polar phase (e.g., DB-1701 or WAAX).

Key Impurities to Monitor[1]

- 3-Chloro-2-methylaniline: Precursor. Elutes earlier on HPLC (more polar).
- 3-Chloro-2-methylbenzoic acid: Hydrolysis product. Elutes earlier on HPLC (acidic).
- 2-Chloro-6-methylbenzotrile: Regioisomer. Requires GC or Phenyl-Hexyl HPLC column for separation.

References

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